

# Spectroscopic Profile of 3-Chloroquinoxaline-2carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloroquinoxaline-2-carbonitrile

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloroquinoxaline-2-carbonitrile**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural characterization of this compound.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-Chloroquinoxaline-2-carbonitrile**. This data is essential for confirming the identity and purity of the compound.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The predicted mass spectral data for **3-Chloroquinoxaline-2-carbonitrile** is presented below.



Adduct	Predicted m/z
[M+H] <sup>+</sup>	190.01665
[M+Na] <sup>+</sup>	211.99859
[M-H] <sup>-</sup>	188.00209
[M+NH <sub>4</sub> ] <sup>+</sup>	207.04319
[M+K] <sup>+</sup>	227.97253
[M]+	189.00882
Monoisotopic Mass	189.00937 Da
Data sourced from PubChem CID: 463778[1]	

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **3-Chloroquinoxaline-2-carbonitrile** is expected to show four signals in the aromatic region, corresponding to the four protons on the benzene ring moiety.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 8.2 - 8.0	Multiplet	2H	H-5, H-8
~ 7.9 - 7.7	Multiplet	2H	H-6, H-7

<sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum will provide insights into the carbon skeleton of the molecule.



Chemical Shift (δ) ppm	Assignment
~ 145 - 155	C-2, C-3, C-4a, C-8a
~ 130 - 140	C-5, C-6, C-7, C-8
~ 115	-C≡N (Nitrile)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~ 2230 - 2210	Nitrile (-C≡N)	Stretch
~ 1600 - 1450	Aromatic C=C	Stretch
~ 3100 - 3000	Aromatic C-H	Stretch
~ 850 - 750	C-Cl	Stretch

# **Experimental Protocols**

The following are standard experimental protocols for obtaining the spectroscopic data for a solid organic compound like **3-Chloroquinoxaline-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloroquinoxaline-2-carbonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- Data Acquisition:
  - For ¹H NMR, acquire the spectrum using a standard pulse sequence.



- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A
  background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
  and subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.

### **Visualizations**

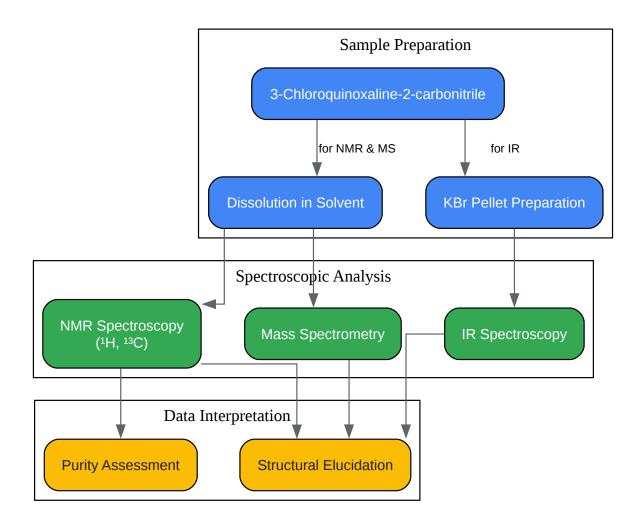


### Foundational & Exploratory

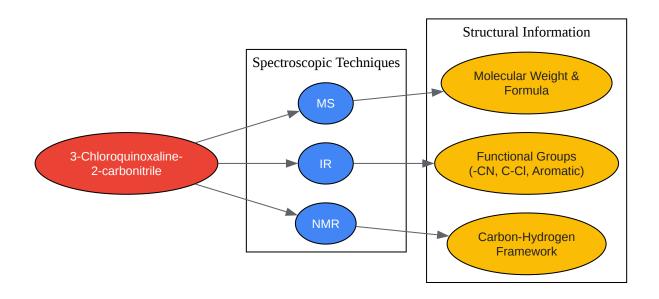
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The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques.









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### References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
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